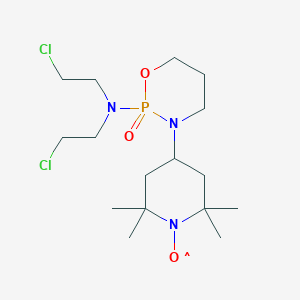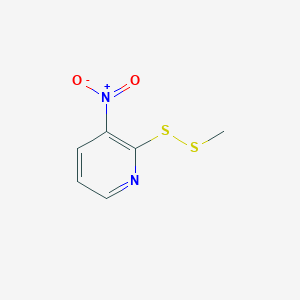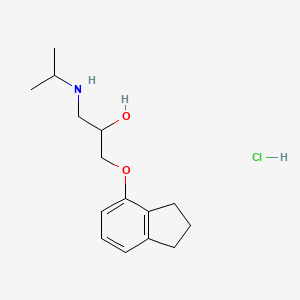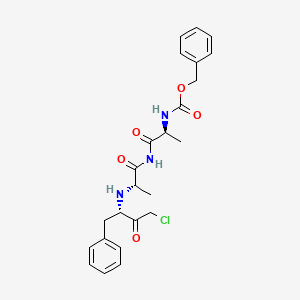
Bithionoloxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bithionoloxide and related compounds involves complex chemical reactions. For instance, bithionol sulfoxide, a closely related compound, is metabolically transformed in rats through oxidation to bithionol sulfone and reduction to bithionol, indicating multiple pathways for its transformation (Meshi, Yoshikawa, & Sato, 1970). Additionally, direct arylation polycondensation has been employed for the synthesis of bithiophene-based alternating copolymers, demonstrating the versatility of bithiophene derivatives in polymer synthesis (Kuwabara et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in determining their chemical behavior. For example, the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates reveal different conformations and electron delocalization, shedding light on the structural aspects that influence their chemical properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
This compound and its related compounds participate in various chemical reactions, highlighting their diverse chemical properties. The metabolic fate of bithionol sulfoxide, for example, includes oxidation, reduction, and C-S bond cleavage pathways, each leading to different metabolites and demonstrating the compound's reactivity (Meshi, Yoshikawa, & Sato, 1970).
Applications De Recherche Scientifique
Activité antibactérienne contre Staphylococcus aureus
Bithionoloxide : a été étudié pour son potentiel à cibler et à inhiber la croissance de Staphylococcus aureus. Les chercheurs ont synthétisé des sondes biotinylées de this compound pour identifier ses protéines de liaison dans S. aureus par immunoprécipitation et analyse LC-MS/MS . Ces sondes présentaient des activités antibactériennes, certaines présentant des concentrations minimales inhibitrices (CMI) plus faibles contre les isolats cliniques de S. aureus. La capacité du composé à inhiber la formation de biofilms était également comparable à celle du bithionol, suggérant son potentiel comme agent antibactérien.
Blocage de la pathogénicité des toxines et des virus
Le this compound a été identifié comme un inhibiteur des caspases de l'hôte, qui sont des protéines qui médiatisent la létalité de multiples agents pathogènes. Il a été démontré qu'il bloquait la pathogénicité des toxines bactériennes, de la ricine et même du virus Zika. Cette capacité à large spectre indique que le this compound peut être un outil précieux dans l'étude et le traitement de diverses maladies infectieuses .
Effets antimicrobiens contre Mycobacterium abscessus
Dans la lutte contre Mycobacterium abscessus, une mycobactérie non tuberculeuse multirésistante, le this compound a démontré des activités antimicrobiennes et antibiofilms significatives. Il a été efficace pour inhiber la croissance de différents sous-types de M. abscessus, ce qui en fait un candidat potentiel pour le traitement des infections causées par cette bactérie .
Rôle dans l'inhibition des biofilms
La capacité du this compound à inhiber la formation de biofilms est particulièrement remarquable. Les biofilms sont des communautés complexes de micro-organismes qui sont résistants aux traitements conventionnels. L'efficacité du composé à perturber la formation de biofilms pourrait conduire à de nouvelles stratégies pour traiter les infections chroniques .
Identification de la cible et développement de médicaments
L'interaction du composé avec les protéines qui sont des cibles communes de divers agents pathogènes suggère son utilité dans le développement de médicaments. En identifiant et en caractérisant ces interactions, le this compound peut contribuer à la découverte de nouveaux composés thérapeutiques et de leurs cibles, conduisant potentiellement au développement de médicaments à large spectre .
Orientations Futures
Mécanisme D'action
Target of Action
Bithionoloxide, also known as Bithionol sulfoxide, primarily targets Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) in Staphylococcus aureus . These proteins play crucial roles in protein translocation, protein synthesis, and DNA replication, respectively .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds. For instance, the LYS112, GLN143, ASP213, GLY496, and ASP498 of SecA1 protein act as hydrogen acceptors to form 6 hydrogen bonds with bithionol biotinylated probe Bio-A2-1 . This interaction can inhibit the normal function of the target proteins, leading to the disruption of essential biological processes.
Biochemical Pathways
It’s known that the compound can inhibit the function of seca1, alas, and gyra proteins, which are involved in protein translocation, protein synthesis, and dna replication, respectively . The inhibition of these processes can disrupt the normal functioning of the bacteria, leading to its death.
Result of Action
This compound has been shown to have antibacterial activities against Staphylococcus aureus . It can inhibit the growth of the bacteria and disrupt the formation of biofilms . The compound’s action results in the death of the bacteria, thereby helping to control the infection.
Action Environment
It’s known that the compound’s antibacterial activity can be affected by the concentration of the compound and the presence of biofilms
Propriétés
IUPAC Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJWWXZIQJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046225 | |
| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844-26-8 | |
| Record name | Bithionol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bithionoloxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,4-dichlorophenol) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bithionoloxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bithionoloxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BITHIONOLOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main medical application of bithionol sulfoxide?
A1: Bithionol sulfoxide is primarily recognized for its anthelmintic properties, effectively treating parasitic worm infections. Research highlights its success in treating paragonimiasis [, ], a parasitic disease caused by lung flukes, and fascioliasis [, , ], a liver fluke infection affecting cattle.
Q2: Does bithionol sulfoxide effectively combat other parasites?
A3: Bithionol sulfoxide demonstrates efficacy against various parasites beyond paragonimus species. It shows promise against Fascioloides magna, a parasite infecting cattle []. In vitro studies confirm its effectiveness against Philasterides dicentrarchi [], a scuticociliate fish pathogen, and the causative agent of Diadema antillarum scuticociliatosis (DaSc) [].
Q3: How does bithionol sulfoxide act against parasites?
A4: While the precise mechanism of action remains unclear, studies on Clonorchis sinensis, a liver fluke, provide some insights. Bithionol sulfoxide appears to primarily target the parasite's reproductive system, significantly inhibiting egg formation []. Further research is necessary to fully elucidate its molecular targets and downstream effects.
Q4: What are the metabolic pathways of bithionol sulfoxide in treated animals?
A5: In cattle administered bithionol sulfoxide, the compound is metabolized into bithionol and bithionol sulfone []. Notably, bithionol sulfoxide and bithionol are detectable in milk for a significant duration after administration, while bithionol sulfone remains undetectable []. Further research explored the metabolic fate of bithionol sulfoxide in other species [].
Q5: How is bithionol sulfoxide distributed within the body?
A6: Autoradiographic studies in mice reveal that bithionol sulfoxide distributes throughout the body, primarily concentrating in well-vascularized organs like the liver, kidneys, and lungs []. Importantly, it does not appear to cross the blood-brain barrier, limiting its efficacy against parasites residing in the central nervous system []. Research also confirmed its placental transfer, reaching the fetus during pregnancy in mice [].
Q6: Are there concerns regarding the safety of bithionol sulfoxide?
A7: While generally considered safe, bithionol sulfoxide may cause gastrointestinal side effects such as diarrhea and abdominal pain, particularly at higher doses [, ]. Research has investigated its toxicity in mice and rats [] and evaluated its mutagenicity potential [].
Q7: What is the chemical structure of bithionol sulfoxide?
A7: Bithionol sulfoxide, also known as bithionoloxide, is a sulfoxide derivative of bithionol. Unfortunately, the provided abstracts do not provide detailed spectroscopic data or information on its molecular formula and weight.
Q8: How stable is bithionol sulfoxide, and what are its formulation challenges?
A9: While specific data on its stability profile is limited in the provided abstracts, research mentions the development of a microemulsion formulation to enhance its stability and delivery []. This formulation involves incorporating bithionol sulfoxide in a water-solvent mixture with surfactants []. Further studies are needed to understand its stability under various conditions and explore alternative formulation strategies.
Q9: What analytical methods are employed to detect and quantify bithionol sulfoxide?
A10: Researchers utilize liquid chromatography to determine bithionol sulfoxide and its metabolites in biological samples like milk []. This method offers high sensitivity and allows for the detection of minute quantities of these compounds []. Further research is necessary to explore and validate other analytical techniques for the detection and quantification of bithionol sulfoxide in different matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



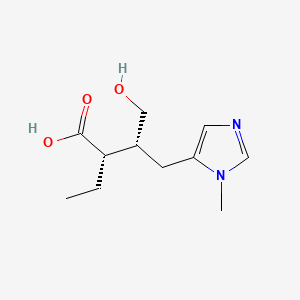
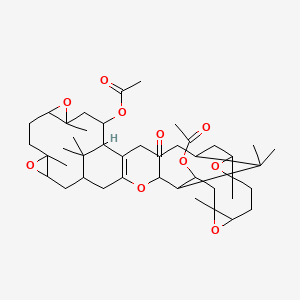
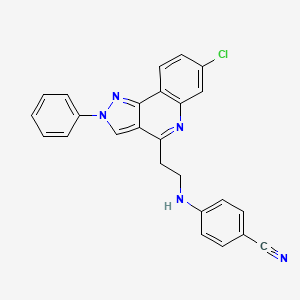
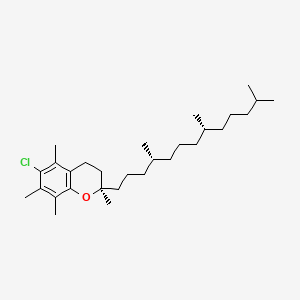

![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)

